molecular formula C30H27NO6 B11123023 methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B11123023
M. Wt: 497.5 g/mol
InChI Key: VLCPLJQOAREKFD-RFBIWTDZSA-N
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Description

Methyl 4-[4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrole ring: This step often involves the condensation of an amine with a diketone or ketoester.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a probe to study biological processes, particularly those involving the enzymes or receptors it targets.

Mechanism of Action

The mechanism of action of methyl 4-[4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological processes. The compound’s effects are mediated through its binding to these targets, which can result in the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 4-[4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate lies in its combination of functional groups, which allows it to interact with a variety of molecular targets and undergo a range of chemical reactions

Properties

Molecular Formula

C30H27NO6

Molecular Weight

497.5 g/mol

IUPAC Name

methyl 4-[(3Z)-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C30H27NO6/c1-18-16-23-17-22(12-13-24(23)37-18)27(32)25-26(20-8-10-21(11-9-20)30(35)36-2)31(29(34)28(25)33)15-14-19-6-4-3-5-7-19/h3-13,17-18,26,32H,14-16H2,1-2H3/b27-25-

InChI Key

VLCPLJQOAREKFD-RFBIWTDZSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)O

Origin of Product

United States

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